

An In-depth Technical Guide to 3,4-Methylenedioxybenzonitrile

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Compound of Interest

Compound Name: Piperonylnitrile

Cat. No.: B116396

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3,4-Methylenedioxybenzonitrile, also known as piperonyl nitrile. It covers its fundamental properties, spectroscopic data, synthesis protocols, and essential safety information, tailored for a technical audience.

Core Information and Properties

3,4-Methylenedioxybenzonitrile is an aromatic compound featuring a benzonitrile moiety fused to a methylenedioxy ring. This structure is a key component in various chemical syntheses.

Table 1: Physical and Chemical Properties of 3,4-Methylenedioxybenzonitrile

| Property | Value | Reference |
|-------------------|---|-----------|
| IUPAC Name | 1,3-Benzodioxole-5-carbonitrile | [1] |
| Synonyms | Piperonyl nitrile | [2] |
| CAS Number | 4421-09-4 | [1][3] |
| Molecular Formula | C ₈ H ₅ NO ₂ | [1][4] |
| Molecular Weight | 147.13 g/mol | [1] |
| Appearance | White to light yellow powder or crystals | [5] |
| Melting Point | 95 °C | [1] |
| Boiling Point | 281 °C | [1] |
| Purity (Typical) | ≥98% | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 3,4-Methylenedioxybenzonitrile.

Table 2: Key Spectroscopic Data for 3,4-Methylenedioxybenzonitrile

| Spectrum Type | Wavenumber/Chemical Shift | Assignment | Reference |
|---|----------------------------|------------------------|-----------|
| Infrared (IR) | $\sim 2220\text{ cm}^{-1}$ | C \equiv N stretch | [3] |
| ^1H NMR (400 MHz, CDCl ₃) | δ 6.08 (s, 2H) | -O-CH ₂ -O- | [1] |
| δ 6.87 (d, J=8.0Hz, 1H) | Aromatic CH | [1] | |
| δ 7.02 (s, 1H) | Aromatic CH | [1] | |
| δ 7.21 (d, J=8.0Hz, 1H) | Aromatic CH | [1] | |
| ^{13}C NMR (125 MHz, CDCl ₃) | δ 102.1 | -O-CH ₂ -O- | [1] |
| δ 104.8 | Aromatic C | [1] | |
| δ 109.0 | Aromatic C | [1] | |
| δ 111.2 | Aromatic C | [1] | |
| δ 118.8 | -C \equiv N | [1] | |
| δ 128.0 | Aromatic C | [1] | |
| δ 147.9 | Aromatic C-O | [1] | |
| δ 151.4 | Aromatic C-O | [1] | |

Experimental Protocols

This protocol describes a common method for synthesizing the target compound from piperonal and hydroxylamine.[3]

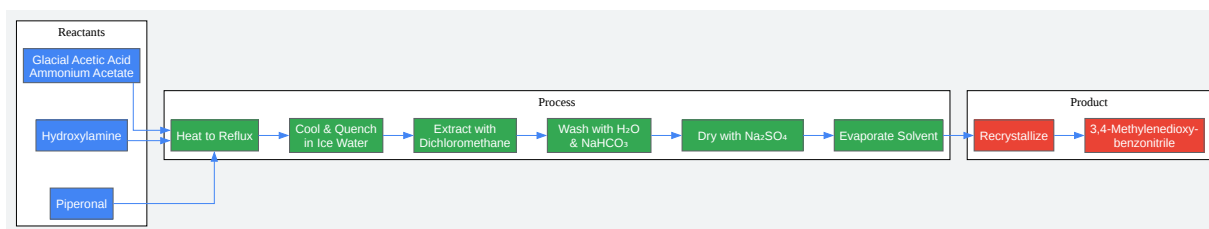
Materials:

- Piperonal (3,4-Methylenedioxybenzaldehyde)
- Hydroxylamine hydrochloride

- Ammonium acetate
- Glacial acetic acid
- Ethanol
- Water
- Dichloromethane (or other suitable extraction solvent)
- Anhydrous sodium sulfate

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine piperonal, hydroxylamine hydrochloride, and ammonium acetate in glacial acetic acid.
- **Heating:** Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a beaker of ice water.
- **Extraction:** Extract the aqueous mixture with dichloromethane. Combine the organic layers.
- **Washing:** Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
- **Drying:** Dry the organic layer over anhydrous sodium sulfate.
- **Solvent Removal:** Remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 3,4-Methylenedioxybenzonitrile.



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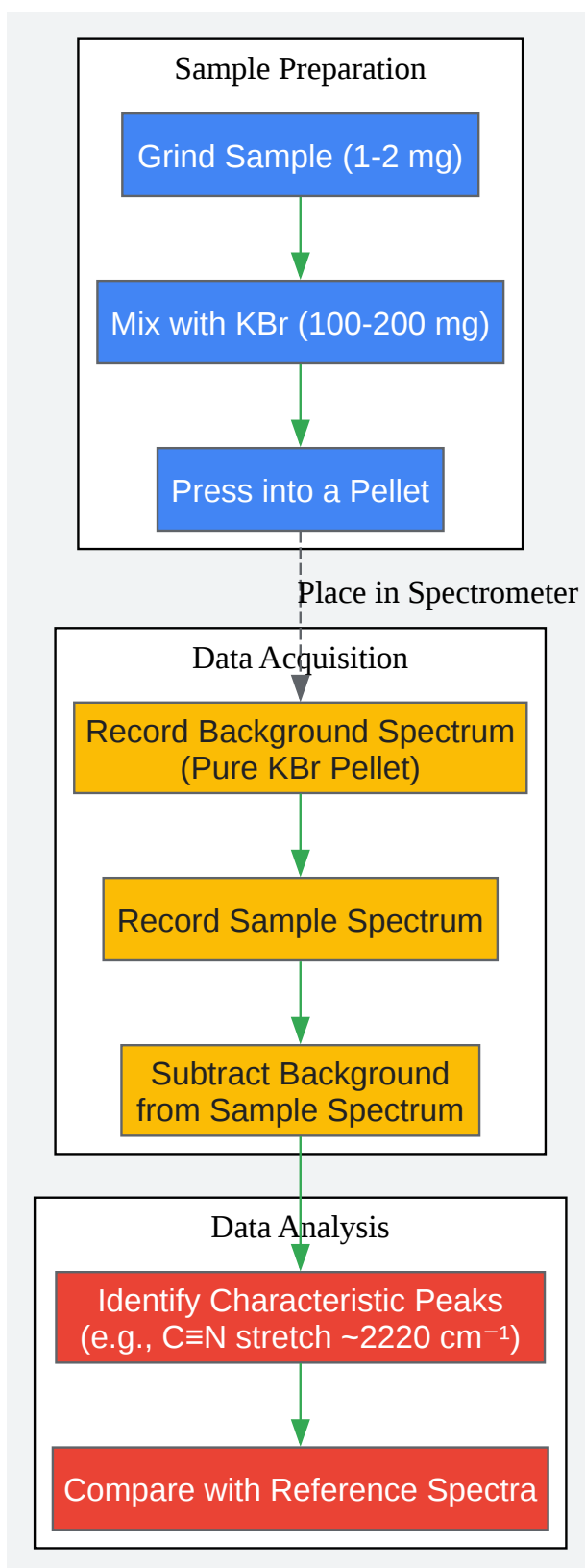
Synthesis of 3,4-Methylenedioxybenzonitrile.

This protocol outlines the steps for obtaining an IR spectrum of an aromatic nitrile like 3,4-Methylenedioxybenzonitrile.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of the solid sample into a fine powder using an agate mortar and pestle.
 - Add approximately 100-200 mg of dry potassium bromide (KBr) powder.
 - Thoroughly mix the sample and KBr.
 - Place the mixture into a pellet die and apply high pressure to form a thin, transparent pellet.
- Instrument Parameters (FT-IR):

- Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
- Spectral Range: Typically 4000 to 400 cm^{-1} .
- Resolution: 4 cm^{-1} is generally sufficient.
- Data Acquisition: Record a background spectrum of a pure KBr pellet. Then, record the spectrum of the sample pellet. The instrument software will automatically subtract the background.
- Data Analysis:
 - Identify the characteristic absorption bands. For 3,4-Methylenedioxybenzonitrile, the key peak is the nitrile ($\text{C}\equiv\text{N}$) stretch, which is expected to be intense and sharp in the 2240-2220 cm^{-1} region for aromatic nitriles.[\[7\]](#)



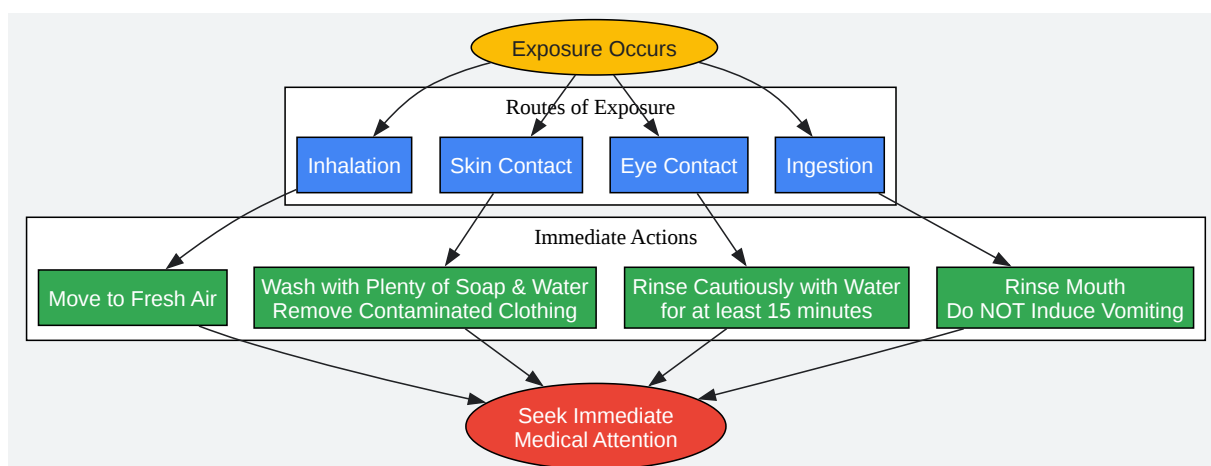
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General workflow for IR spectroscopy.

Safety and Handling

3,4-Methylenedioxybenzonitrile is a hazardous substance and must be handled with appropriate precautions.

- Hazard Classification: Highly toxic. May be fatal if inhaled, swallowed, or absorbed through the skin.^[1] Causes skin and serious eye irritation. May cause respiratory irritation.
- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield. Use a respirator when handling the powder.
- Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a dry and well-ventilated place.



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First aid procedures for exposure.

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